molecular formula C16H20N2O6S B2685289 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034275-74-4

3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No. B2685289
CAS RN: 2034275-74-4
M. Wt: 368.4
InChI Key: IARWMIKPHOLGSG-UHFFFAOYSA-N
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Description

3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione, also known as AZD 3361, is a drug compound with a unique structure. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

The synthesis of piperidine derivatives, such as AZD 3361, has been a significant part of the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular formula of AZD 3361 is C16H20N2O6S, and its molecular weight is 368.4.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Oxazolidinediones and Glucose Tolerance

Research by Schnur and Morville (1986) on oxazolidinediones, similar in structure to the compound of interest, showcases their potential in improving glucose tolerance. Their study on rats demonstrated that certain oxazolidinediones could enhance glucose tolerance without inducing hypoglycemia, a critical aspect for diabetes management. This finding suggests a valuable application in studying and potentially managing glucose levels without the adverse effect of lowering blood sugar too much. The optimal substituent positions on the phenyl ring critical for activity were identified as the 2-, 5-, and 6-positions, indicating a nuanced relationship between chemical structure and biological activity (Schnur & Morville, 1986).

Antimicrobial Activities

Prakash et al. (2010) synthesized a series of compounds related to thiazolidinediones, demonstrating significant in vitro antibacterial and antifungal activities. Their research highlighted the compounds' effectiveness against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, and A. flavus. This study points to the potential application of similar compounds in developing new antimicrobial agents, which could be crucial in the fight against drug-resistant infections (Prakash et al., 2010).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities. Their research demonstrates the potential of oxazolidine derivatives in creating new treatments for inflammation and pain, offering insights into their mechanism of action as COX-1/COX-2 inhibitors (Abu‐Hashem et al., 2020).

Anticancer Activity

Kumar and Sharma (2022) highlighted the synthesis and evaluation of N-substituted indole derivatives, including thiazolidine-2,4-dione, for their anticancer activity against the MCF-7 human breast cancer cell line. This study indicates the potential for compounds with similar structures to act as inhibitors of cancer cell growth, opening avenues for further research into targeted cancer therapies (Kumar & Sharma, 2022).

Future Directions

Piperidine derivatives, including AZD 3361, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidine derivatives .

properties

IUPAC Name

3-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6S/c1-11-3-4-13(23-2)14(9-11)25(21,22)17-7-5-12(6-8-17)18-15(19)10-24-16(18)20/h3-4,9,12H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARWMIKPHOLGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

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